molecular formula C16H15NO2 B12010959 N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide CAS No. 71350-69-1

N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide

Cat. No.: B12010959
CAS No.: 71350-69-1
M. Wt: 253.29 g/mol
InChI Key: OTMNCSMAVGAXJA-UHFFFAOYSA-N
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Description

N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of acetamide, featuring a biphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide typically involves the acylation of 2-[1,1’-biphenyl]-4-yl-2-oxoethylamine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is used as a building block for synthesizing more complex molecules. Its biphenyl structure makes it a valuable intermediate in the synthesis of ligands and catalysts.

Biology

In biological research, this compound can be used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of biphenyl-containing drugs and their metabolites.

Medicine

N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenyl-2-oxoethyl)acetamide: Lacks the biphenyl group, resulting in different chemical and biological properties.

    N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)benzamide: Contains a benzamide group instead of an acetamide group, which can alter its reactivity and applications.

Uniqueness

N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is unique due to its biphenyl structure, which provides distinct chemical properties and potential for diverse applications. The presence of the biphenyl group enhances its stability and allows for various functionalizations, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

71350-69-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylphenyl)ethyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)17-11-16(19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)

InChI Key

OTMNCSMAVGAXJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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